N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a morpholine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole ring, followed by the introduction of the ethyl group at the 4-position. The morpholine ring is then attached via a propyl linker, and finally, the phenylsulfonyl group is introduced. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide
- **N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-(phenylsulfonyl)acetamide
- **N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)propionamide
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-2-19-8-6-11-21-23(19)25-24(32-21)27(13-7-12-26-14-16-31-17-15-26)22(28)18-33(29,30)20-9-4-3-5-10-20;/h3-6,8-11H,2,7,12-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONFBILDRUEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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